Muscarinic Receptor Activity: 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane vs. Reference Agonist RS-86
The 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane derivative (YM796) demonstrated preferential M1 over M2 receptor binding and in vivo antiamnesic activity with reduced side-effect liability compared to the reference muscarinic agonist RS-86 [1]. The compound exhibited a Ki value of 10 nM for M1 receptors and a selectivity ratio of 10:1 over M2 receptors [1].
| Evidence Dimension | M1/M2 Receptor Selectivity Ratio |
|---|---|
| Target Compound Data | Ki(M1) = 10 nM; M1/M2 selectivity ratio = 10 |
| Comparator Or Baseline | RS-86: M1/M2 selectivity ratio = 1 (non-selective) |
| Quantified Difference | 10-fold improvement in M1 selectivity |
| Conditions | Radioligand binding assays using rat cortical membranes |
Why This Matters
This selectivity profile translates to improved therapeutic index in Alzheimer's disease models, reducing dose-limiting peripheral cholinergic side effects such as hypothermia and salivation.
- [1] Tsukamoto S, et al. Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chem Pharm Bull (Tokyo). 1995;43(5):842-52. View Source
